N-Phenoxycarbonyl-L-valine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-methyl-2-(phenoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-8(2)10(11(14)15)13-12(16)17-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,16)(H,14,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJMEAOTIUMIBJ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431202 | |

| Record name | N-Phenoxycarbonyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126147-70-4 | |

| Record name | N-Phenoxycarbonyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of N-Phenoxycarbonyl-L-valine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of N-Phenoxycarbonyl-L-valine. This amino acid derivative is a critical building block in modern pharmaceutical and biochemical research, particularly in the fields of peptide synthesis and prodrug development.

Chemical Structure and Identifiers

This compound is a derivative of the essential amino acid L-valine. The structure is characterized by the attachment of a phenoxycarbonyl protecting group to the alpha-amino group of L-valine. This modification is instrumental in peptide synthesis, preventing unwanted side reactions at the N-terminus during peptide chain elongation.

The systematic IUPAC name for this compound is (2S)-3-Methyl-2-[(phenoxycarbonyl)amino]butanoic acid.[1] Its structure is unambiguously defined by several key identifiers, which are crucial for database searches and regulatory documentation.

| Identifier | Value |

| CAS Number | 126147-70-4[2][3] |

| Molecular Formula | C₁₂H₁₅NO₄[2] |

| Molecular Weight | 237.25 g/mol [2] |

| SMILES | C(O)(=O)--INVALID-LINK--C)NC(OC1=CC=CC=C1)=O[4] |

| InChI | InChI=1S/C12H15NO4/c1-8(2)10(11(14)15)13-12(16)17-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,16)(H,14,15)/t10-/m0/s1[4] |

| InChIKey | HVJMEAOTIUMIBJ-JTQLQIEISA-N[4] |

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, storage, and application in synthetic chemistry. The compound is typically a white to off-white powder.[5]

| Property | Value | Source(s) |

| Melting Point | 71 - 86 °C | [4][5] |

| Boiling Point (Predicted) | 374.1 ± 34.0 °C | [4] |

| Density (Predicted) | 1.202 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 3.84 ± 0.10 | [4] |

| Optical Rotation [α]²⁵_D_ | -14° to -18° (c=5 in Ethanol) | [5] |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Methanol | [4] |

Spectroscopic Data

Note: The following data is for the methyl ester derivative.

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the isopropyl group protons, the alpha-proton of the valine backbone, the aromatic protons of the phenyl group, and the N-H proton.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the ester and the carbamate, the aromatic carbons, and the aliphatic carbons of the valine residue.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching, C=O stretching (from both the carbamate and the carboxylic acid), and aromatic C-H and C=C stretching vibrations.[5]

Experimental Protocols

General Synthesis of N-Phenoxycarbonyl Amino Acids

A general and efficient method for the synthesis of N-phenoxycarbonyl (NPC) amino acids involves a two-phase reaction, which simplifies the purification process.[2] This method is broadly applicable to various amino acids.

Reaction Scheme:

L-Valine + Phenyl Chloroformate → this compound

Generalized Protocol:

-

Dissolution: L-valine is dissolved in an aqueous alkaline solution, such as sodium hydroxide or sodium carbonate, to deprotonate the amino group and enhance its nucleophilicity.

-

Reaction: The aqueous solution of L-valine is cooled in an ice bath. Phenyl chloroformate, dissolved in a suitable organic solvent (e.g., dichloromethane or diethyl ether), is added dropwise to the stirred L-valine solution. The reaction is typically vigorous and requires careful temperature control.

-

pH Control: Throughout the addition, the pH of the aqueous phase is maintained in the alkaline range (pH 8-10) by the concurrent addition of a base solution. This neutralizes the hydrochloric acid generated during the reaction.

-

Work-up: After the reaction is complete, the organic layer is separated. The aqueous layer is washed with an organic solvent to remove any unreacted phenyl chloroformate and phenol byproduct.

-

Acidification: The aqueous layer is then acidified with a strong acid, such as hydrochloric acid, to a pH of approximately 2. This protonates the carboxylic acid group of the this compound, causing it to precipitate out of the solution.

-

Isolation and Purification: The precipitated product is collected by filtration, washed with cold water to remove inorganic salts, and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Applications in Research and Development

This compound is a valuable reagent with several key applications in the pharmaceutical and biotechnology industries:

-

Peptide Synthesis: It serves as a protected amino acid monomer for the synthesis of peptides. The phenoxycarbonyl group is stable under various coupling conditions but can be removed when required.[3]

-

Prodrug Development: The unique structure of this compound allows for its incorporation into prodrugs to enhance the stability, solubility, and bioavailability of therapeutic agents.[3][5]

-

Pharmaceutical Intermediate: It is a known intermediate in the synthesis of antiviral drugs, such as Ritonavir.[4][6]

-

Biologically Active Compounds: Researchers utilize this compound in the synthesis of various biologically active compounds, including those investigated in cancer research and immunotherapy.[3]

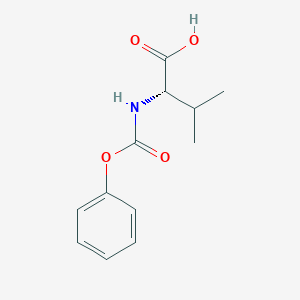

Visualization of Chemical Structure

The following diagram illustrates the two-dimensional chemical structure of this compound.

Caption: 2D structure of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. spectrabase.com [spectrabase.com]

- 6. CN1323068C - Method for synthesizing N-benzyloxy-oxo-L-valine synthesizing method - Google Patents [patents.google.com]

N-Phenoxycarbonyl-L-valine: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and stability of N-Phenoxycarbonyl-L-valine. The information is curated for researchers, scientists, and professionals in the field of drug development who utilize this versatile amino acid derivative.

Core Chemical Properties

This compound is a key building block in peptide synthesis and the development of prodrugs.[1] Its phenoxycarbonyl protecting group offers advantages in terms of stability and handling during synthetic procedures. The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 126147-70-4 | [2][3] |

| Molecular Formula | C₁₂H₁₅NO₄ | [2] |

| Molecular Weight | 237.25 g/mol | [2] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 80 - 86 °C | [1][4] |

| Optical Rotation | [α]²⁵D = -14° to -18° (c=5 in Ethanol) | [1] |

| Solubility | Soluble in acetone, chloroform, dichloromethane, methanol. |

Chemical Stability and Storage

The stability of this compound is a critical consideration for its storage and application in multi-step syntheses. The carbamate linkage in this compound is generally more stable to hydrolysis than a corresponding ester linkage.[5] Carbamates are known for their proteolytic, chemical, and conformational stability.[6] The primary degradation pathway for carbamates under physiological conditions is typically base-catalyzed hydrolysis.[6]

Storage Recommendations: For long-term storage, this compound should be kept in a cool, dry place, with some suppliers recommending storage at room temperature while others suggest refrigeration between 10°C and 25°C in a well-sealed container.[1][7]

Experimental Protocols

Synthesis of this compound

A facile and efficient method for the synthesis of N-phenoxycarbonyl amino acids, including this compound, involves a two-phase reaction system.[8] This approach avoids the need for laborious column chromatography for purification. While the specific experimental details for the valine derivative are not fully detailed in the available literature, a general procedure can be outlined based on similar syntheses of N-alkoxycarbonyl amino acids.[9]

General Synthetic Protocol:

-

Dissolution of L-valine: L-valine is dissolved in an aqueous solution of a suitable base, such as sodium hydroxide or triethylamine, to deprotonate the amino group and facilitate the reaction.

-

Reaction with Phenyl Chloroformate: Phenyl chloroformate, dissolved in a water-immiscible organic solvent, is added to the aqueous solution of L-valine. The reaction mixture is stirred vigorously to ensure efficient mixing between the two phases. The reaction is typically carried out at a controlled temperature, for instance, between 15-25 °C.

-

Work-up and Isolation: After the reaction is complete, the organic layer is separated. The aqueous layer is then acidified to protonate the carboxylic acid group of the this compound, causing it to precipitate out of the solution.

-

Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the final product with high purity.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for assessing the purity of this compound and monitoring its stability. While a specific validated method for this compound is not published, a general reversed-phase HPLC method can be developed.[10] The analysis of amino acids and their derivatives often involves pre-column derivatization to enhance their UV absorbance or fluorescence for sensitive detection.[11][12]

General HPLC Method Parameters:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., 0.1% trifluoroacetic acid in acetonitrile).

-

Detection: UV detection at a suitable wavelength (e.g., 210-220 nm for the peptide backbone or a higher wavelength if a chromophoric derivatizing agent is used).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducible retention times.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl group of the valine side chain (a doublet for the two methyl groups and a multiplet for the methine proton), a signal for the alpha-proton of the amino acid, and signals corresponding to the protons of the phenyl group. The NH proton of the carbamate will also be present.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the carbamate, the carbons of the phenyl ring, and the carbons of the valine residue. The spectrum of N-(Phenoxycarbonyl)-L-valine methyl ester is available for comparison.[14]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the following functional groups:

-

N-H stretching: Around 3300 cm⁻¹

-

C-H stretching (aliphatic and aromatic): Around 2800-3100 cm⁻¹

-

C=O stretching (carboxylic acid and carbamate): Two distinct bands in the region of 1650-1750 cm⁻¹

-

C=C stretching (aromatic): Around 1450-1600 cm⁻¹

-

C-O stretching: Around 1200-1300 cm⁻¹

The FT-IR spectrum of L-valine itself shows characteristic peaks for the amino and carboxyl groups.[15]

Mass Spectrometry (MS)

Electron impact ionization of L-valine typically results in fragmentation, with a major fragment observed at m/z = 72, corresponding to the loss of the carboxyl group.[16] For this compound, the mass spectrum would be expected to show the molecular ion peak [M]⁺ or [M+H]⁺, along with fragment ions corresponding to the loss of the phenoxycarbonyl group, the carboxyl group, and other characteristic fragments of the valine side chain. Direct analysis in real time (DART) mass spectrometry of L-valine shows the protonated molecule [M+H]⁺ as the base peak in the positive-ion mode.[17]

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows related to this compound.

Caption: General workflow for the synthesis of this compound.

Caption: Workflow for assessing the chemical stability of this compound.

References

- 1. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]

- 2. scbt.com [scbt.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. N-(Phenoxycarbonyl)-L-valine | 126147-70-4 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 126147-70-4 | FP26892 [biosynth.com]

- 8. Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. CN105949085A - Synthesis method of N-methoxycarbonyl group-L-valine - Google Patents [patents.google.com]

- 10. Stability-indicating HPLC assay for lysine-proline-valine (KPV) in aqueous solutions and skin homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. shimadzu.com [shimadzu.com]

- 12. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. researchgate.net [researchgate.net]

- 16. sandordemes.wordpress.com [sandordemes.wordpress.com]

- 17. rsc.org [rsc.org]

The Multifaceted Role of N-Phenoxycarbonyl-L-valine: A Technical Guide for Researchers

An in-depth exploration of the synthesis, applications, and significance of N-Phenoxycarbonyl-L-valine in peptide synthesis and drug development.

This compound, an important amino acid derivative, serves as a crucial building block and protecting group in modern organic synthesis, particularly in the realms of peptide chemistry and pharmaceutical development. Its unique structural features enable the streamlined synthesis of complex peptides and the strategic design of prodrugs with enhanced bioavailability. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis protocols, and key applications for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder. A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 126147-70-4 |

| Molecular Formula | C₁₂H₁₅NO₄ |

| Molecular Weight | 237.25 g/mol |

| Melting Point | 80 - 86 °C |

| Appearance | White to off-white powder |

| Purity | ≥ 99% (HPLC) |

| Optical Rotation | [a]²⁵/D = -14° to -18° (c=5 in Ethanol) |

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of this compound is typically achieved through the reaction of L-valine with phenyl chloroformate in the presence of a base. This method effectively installs the phenoxycarbonyl protecting group on the amino group of L-valine.

Materials:

-

L-valine

-

Phenyl chloroformate

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Dioxane or other suitable organic solvent

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolution of L-valine: Dissolve L-valine in an aqueous solution of sodium bicarbonate. The base is crucial for deprotonating the amino group of L-valine, making it nucleophilic.

-

Reaction with Phenyl Chloroformate: Cool the L-valine solution in an ice bath. Slowly add a solution of phenyl chloroformate in a suitable organic solvent, such as dioxane, to the cooled L-valine solution with vigorous stirring. The reaction is exothermic and maintaining a low temperature is important to control the reaction rate and minimize side reactions.

-

Reaction Monitoring: Allow the reaction to proceed for several hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2-3. This step protonates the carboxylic acid group of the product, making it extractable into an organic solvent.

-

Extraction: Extract the aqueous mixture with ethyl acetate. The organic layer will contain the desired this compound.

-

Washing: Wash the organic layer sequentially with water and brine to remove any remaining impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield a pure crystalline solid.

An In-Depth Technical Guide to N-Phenoxycarbonyl-L-valine for Researchers and Drug Development Professionals

Introduction

N-Phenoxycarbonyl-L-valine is a protected amino acid derivative that serves as a crucial building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development. The phenoxycarbonyl group acts as a temporary protecting moiety for the amino group of L-valine, allowing for controlled and specific chemical reactions. This guide provides a comprehensive overview of the key literature, synthesis, physicochemical properties, and applications of this compound, with a focus on quantitative data and detailed experimental protocols.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. While experimental spectroscopic data for the free acid is not widely available in the public domain, data for its methyl ester derivative and the related Boc-L-valine are included for reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 126147-70-4 | [1] |

| Molecular Formula | C₁₂H₁₅NO₄ | [1] |

| Molecular Weight | 237.25 g/mol | [1] |

| Appearance | White to off-white powder | Chem-Impex |

| Melting Point | 80 - 86 °C | Chem-Impex |

| Optical Rotation | [α]²⁵D = -14 to -18° (c=5 in Ethanol) | Chem-Impex |

| Storage Temperature | Room Temperature | Chem-Impex |

Table 2: Spectroscopic Data

| Compound | Technique | Solvent | Chemical Shifts (δ) in ppm | Reference |

| N-(Phenoxycarbonyl)-L-valine methyl ester | ¹H NMR | Not Specified | Data available but not detailed in search results. | [2] |

| N-(Phenoxycarbonyl)-L-valine methyl ester | ¹³C NMR | Not Specified | Data available but not detailed in search results. | [2][3] |

| N-Boc-L-valine (for comparison) | ¹H NMR | Not Specified | 10.9, 6.33, 5.09, 4.27, 4.03, 2.20, 1.45, 1.00, 0.94 (mixture of isomers due to hindered C-N rotation) | [4] |

| N-Boc-L-valine (for comparison) | ¹³C NMR | Not Specified | Data available but not detailed in search results. | [4] |

| L-Valine (unprotected) | ¹³C NMR | H₂O | 177.09, 63.08, 31.83, 20.70, 19.37 | [5][6] |

Synthesis of this compound

A recent development in the synthesis of N-phenoxycarbonyl (NPC) amino acids involves a facile two-phase reaction system, which offers high purity and a simplified work-up procedure compared to traditional methods that often require column chromatography.[7]

Experimental Protocol: Two-Phase Synthesis

This protocol is adapted from the general method described by Zhang et al. (2024) for the synthesis of N-phenoxycarbonyl amino acids.[7]

Materials:

-

L-valine

-

Phenyl chloroformate

-

Sodium bicarbonate (NaHCO₃)

-

Methyl tert-butyl ether (MTBE)

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve L-valine (1 equivalent) and sodium bicarbonate (3 equivalents) in water to form an aqueous solution.

-

Addition of Organic Phase: Add an equal volume of methyl tert-butyl ether (MTBE) to the aqueous solution to create a two-phase system.

-

Acylation: While vigorously stirring the biphasic mixture at room temperature, slowly add phenyl chloroformate (1.2 equivalents) dropwise.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, separate the aqueous and organic layers.

-

Wash the organic layer with a 1 M HCl solution to remove any unreacted L-valine and excess sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate to recover any dissolved product.

-

Combine all organic layers.

-

-

Purification:

-

Wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

-

Final Product: The resulting this compound can be further purified by recrystallization if necessary.

Applications in Peptide Synthesis

This compound is utilized as a protected amino acid in solid-phase peptide synthesis (SPPS). The phenoxycarbonyl group provides protection for the α-amino group, preventing unwanted side reactions during peptide bond formation. However, the sterically hindered nature of the valine side chain can present challenges in coupling efficiency.

Table 3: Coupling Efficiency of N-Boc-L-valine with Various Reagents (for comparison)

| Coupling Reagent | Additive | Typical Coupling Time | Coupling Efficiency (%) | Racemization (%) | Key Advantages | Key Disadvantages | Reference |

| DCC | HOBt | 2-4 hours | 85-95% | 1-5% | Low cost | Formation of insoluble DCU byproduct | [5] |

| DIC | HOBt/Oxyma | 1-2 hours | >99% | <1% | Soluble byproduct | [5] | |

| HBTU | HOBt/HOAt | 30-60 min | >99% | <1% | High efficiency, fast reaction | [5] | |

| HATU | HOAt | 20-45 min | >99% | <0.5% | Highly efficient for hindered couplings | Higher cost | [5] |

| PyBOP | HOBt | 1-2 hours | >98% | <1% | Good for hindered couplings | [5] |

General Experimental Protocol for Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized workflow for the incorporation of a protected amino acid, such as this compound, into a growing peptide chain on a solid support.

Materials:

-

Resin with a pre-loaded C-terminal amino acid

-

This compound

-

Coupling reagent (e.g., HATU, HBTU)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA)

-

Deprotection reagent (specific to the protecting group, e.g., piperidine for Fmoc)

-

Solvents (e.g., N,N-dimethylformamide - DMF, dichloromethane - DCM)

Procedure:

-

Resin Swelling: The resin is swollen in a suitable solvent (e.g., DMF).

-

Deprotection: The protecting group of the N-terminal amino acid on the resin is removed.

-

Washing: The resin is washed to remove the deprotection reagent and byproducts.

-

Coupling: this compound is pre-activated with a coupling reagent and a base and then added to the resin. The mixture is agitated to facilitate peptide bond formation.

-

Washing: The resin is washed to remove excess reagents and byproducts.

-

Capping (Optional): Any unreacted amino groups on the resin can be capped to prevent the formation of deletion sequences.

-

The cycle is repeated for the subsequent amino acids in the peptide sequence.

Role in Drug Development

This compound has been identified as a process-related impurity in the synthesis of antiviral drugs such as oseltamivir and ritonavir.[1] Its presence necessitates the development of robust analytical methods for its detection and quantification to ensure the quality and safety of the final pharmaceutical product.

Analytical Workflow for Impurity Profiling

The general workflow for the identification and quantification of an impurity like this compound in a drug substance involves a combination of chromatographic separation and spectroscopic detection.

Potential as a Chiral Auxiliary

While L-valine and its derivatives are widely used as chiral auxiliaries in asymmetric synthesis to control the stereochemical outcome of a reaction, there is no significant evidence in the reviewed literature to suggest that this compound is commonly employed for this purpose.[8] The effectiveness of a chiral auxiliary often relies on its ability to form a rigid, chelated transition state with a metal center, which is typically facilitated by a secondary amine or other coordinating groups. The phenoxycarbonyl group may not be ideally suited for this role compared to other N-protecting groups or derivatizations of L-valine.

This compound is a valuable reagent in synthetic chemistry, primarily serving as a protected form of L-valine for peptide synthesis. The development of efficient synthetic methods, such as the two-phase reaction, has improved its accessibility. While it presents some challenges in peptide coupling due to steric hindrance, these can be overcome with appropriate reagents and protocols. Its role as a known impurity in certain antiviral drugs underscores the importance of analytical chemistry in pharmaceutical quality control. Further research may explore its potential in other areas of organic synthesis, although its application as a chiral auxiliary appears limited based on current literature.

References

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. spectrabase.com [spectrabase.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. N-Boc-L-valine(13734-41-3) 13C NMR spectrum [chemicalbook.com]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 6. bmse000052 L-Valine at BMRB [bmrb.io]

- 7. researchgate.net [researchgate.net]

- 8. medcraveonline.com [medcraveonline.com]

An In-depth Technical Guide to the Safety, Handling, and Storage of N-Phenoxycarbonyl-L-valine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and experimental use of N-Phenoxycarbonyl-L-valine, an important amino acid derivative in peptide synthesis and pharmaceutical research.

Compound Identification and Properties

This compound is a synthetic derivative of the essential amino acid L-valine. The phenoxycarbonyl group serves as a protecting group for the amino functional group of L-valine, which is crucial in controlled peptide synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 126147-70-4[1] |

| Molecular Formula | C₁₂H₁₅NO₄[1] |

| Molecular Weight | 237.25 g/mol [1] |

| Appearance | White to off-white powder |

| Melting Point | 80 - 86 °C |

| Solubility | Soluble in methanol, ethanol, and other common organic solvents. |

| Optical Rotation | [α]²⁵_D = -14° to -18° (c=5 in Ethanol) |

Safety and Hazard Information

A thorough understanding of the safety and hazards associated with this compound is essential for its safe handling in a laboratory setting.

Table 2: Hazard Identification and Safety Precautions

| Hazard Category | GHS Classification | Precautionary Statements |

| Acute Toxicity (Oral) | Not classified as acutely toxic. | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant. |

| Skin Corrosion/Irritation | Not classified as a skin irritant. | P280: Wear protective gloves. |

| Serious Eye Damage/Irritation | Not classified as an eye irritant. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Sensitization | Data not available. | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Specific Target Organ Toxicity (Single Exposure) | Data not available. | |

| Specific Target Organ Toxicity (Repeated Exposure) | Data not available. |

First Aid Measures:

-

After inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.

-

After skin contact: Wash off with soap and plenty of water.

-

After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

After swallowing: Never give anything by mouth to an unconscious person. Rinse mouth with water.

Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Handling:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Avoid formation of dust and aerosols.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Recommended storage temperature is 2-8°C.

-

Keep away from strong oxidizing agents.

Experimental Protocols

Synthesis of this compound

This protocol is a general method for the N-acylation of an amino acid using phenyl chloroformate.

Materials:

-

L-Valine

-

Sodium carbonate (Na₂CO₃)

-

Phenyl chloroformate

-

Dichloromethane (DCM)

-

Water

-

Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve L-valine in an aqueous solution of sodium carbonate.

-

Cool the solution in an ice bath.

-

Slowly add phenyl chloroformate dropwise to the cooled solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the aqueous layer with dichloromethane to remove any unreacted phenyl chloroformate.

-

Acidify the aqueous layer to a pH of approximately 2 with hydrochloric acid.

-

Extract the product into dichloromethane.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

HPLC Analysis of this compound

A general reversed-phase HPLC method can be used for the analysis of N-protected amino acids.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

Sample Preparation:

Dissolve a small amount of this compound in the mobile phase starting condition (e.g., 10% acetonitrile in water with 0.1% TFA) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Experimental Workflow for Handling this compound

Caption: A typical experimental workflow for the safe handling and use of this compound.

Decision Tree for Storage of this compound

Caption: A decision tree to guide the appropriate storage of this compound.

L-Valine and the mTOR Signaling Pathway

While this compound is primarily used as a synthetic building block, its parent molecule, L-valine, is known to play a role in cellular signaling, particularly in the activation of the mTOR pathway, which is a central regulator of cell growth and proliferation. The effect of the N-Phenoxycarbonyl modification on this pathway has not been extensively studied.

Caption: A simplified diagram of the mTOR signaling pathway activated by the amino acid L-valine.[2][3]

References

N-Phenoxycarbonyl-L-valine: A Technical Guide to its Biochemical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenoxycarbonyl-L-valine is a chemically modified amino acid derivative that serves as a crucial building block and research tool in modern biochemistry and pharmaceutical development. As a derivative of L-valine, an essential branched-chain amino acid, it incorporates a phenoxycarbonyl moiety attached to the alpha-amino group. This modification transforms the valine into a valuable reagent for peptide synthesis, a versatile component for prodrug design, and an intriguing subject in enzyme inhibition studies. Its role as a known impurity in the manufacturing of antiviral drugs such as Oseltamivir and as a synthetic intermediate for Ritonavir underscores its relevance in pharmaceutical quality control and process chemistry.[1][2][3][4] This guide provides an in-depth exploration of its core applications, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Core Applications in Biochemistry

The utility of this compound stems from the properties of its N-terminal protecting group. The phenoxycarbonyl group is a type of carbamate, conceptually similar to the well-known benzyloxycarbonyl (Cbz or Z) group, which temporarily blocks the reactivity of the amine nitrogen.[5] This allows for controlled chemical reactions, particularly in the stepwise construction of complex molecules.

Peptide Synthesis

The primary application of this compound is in peptide synthesis. Peptides are assembled by forming amide (peptide) bonds between amino acids in a precise sequence. To achieve this, the alpha-amino group of the incoming amino acid must be "protected" to prevent unwanted side reactions, such as self-polymerization.[6][7]

This compound serves as a protected form of L-valine. The phenoxycarbonyl group ensures that only the carboxylic acid end of the molecule is activated and participates in peptide bond formation. After the coupling reaction is complete, the protecting group can be removed to reveal the N-terminus, allowing for the next amino acid to be added to the growing peptide chain. This iterative cycle of coupling and deprotection is the foundation of both solution-phase and solid-phase peptide synthesis (SPPS).

Valine, being a β-branched and sterically hindered amino acid, can present challenges in coupling reactions, making the choice of protecting group and coupling reagents critical for success.

Prodrug Development

In drug development, a "prodrug" is an inactive or less active medication that is metabolized into its active form within the body. This strategy is often used to improve a drug's bioavailability, stability, or to reduce its side effects. The this compound structure can be incorporated into a larger drug molecule as a prodrug moiety.[1]

Amino acid-based prodrugs can leverage the body's natural amino acid transporters to enhance absorption. Once absorbed, the phenoxycarbonyl linker can be cleaved by enzymes (e.g., esterases), releasing the active pharmaceutical ingredient (API). This approach can improve the delivery of drugs that are otherwise poorly absorbed.

Enzyme Inhibition Research

This compound has been identified as an impurity in the influenza drug oseltamivir phosphate and has demonstrated inhibitory activity against reverse transcriptase, a key enzyme for HIV replication.[1] This makes it a compound of interest for antiviral research. It can be used as a reference standard in analytical methods or as a tool compound to study the active site and mechanism of viral enzymes. Its ability to block reverse transcriptase suggests it may act as a competitive or non-competitive inhibitor, interfering with the enzyme's ability to synthesize viral DNA from an RNA template.

References

- 1. This compound | 126147-70-4 | FP26892 [biosynth.com]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. satyadevapharma.com [satyadevapharma.com]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. peptide.com [peptide.com]

- 7. biosynth.com [biosynth.com]

Methodological & Application

Application Notes and Protocols for the Use of N-Phenoxycarbonyl-L-valine in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry, enabling the efficient and controlled assembly of amino acid sequences. The selection of appropriate protecting groups for the α-amino function is critical to the success of SPPS. While the 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) strategies are the most widely adopted, the exploration of alternative protecting groups continues to be of interest for specialized applications.

This document provides detailed application notes and a proposed protocol for the use of N-Phenoxycarbonyl-L-valine (Phoc-L-valine) in SPPS. The N-Phenoxycarbonyl (Phoc) group is a carbamate-based protecting group, structurally similar to the well-established benzyloxycarbonyl (Cbz) group. While this compound is commercially available and has been utilized in the synthesis of polypeptides via polymerization, its direct, routine application in stepwise SPPS is not extensively documented in publicly available literature.

Therefore, the protocols and data presented herein are based on established principles of peptide chemistry, particularly the known reactivity of the analogous Cbz group. These guidelines are intended to serve as a starting point for researchers interested in exploring the utility of the Phoc protecting group in SPPS and will require experimental validation and optimization.

Potential Advantages and Considerations

The use of a Phoc-based strategy in SPPS may offer certain advantages, such as orthogonality to both acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups, potentially allowing for selective deprotection schemes in the synthesis of complex peptides. However, the deprotection method, likely catalytic hydrogenolysis, presents its own set of considerations within a solid-phase context, such as catalyst accessibility to the resin-bound peptide.

Data Presentation: A Comparative Overview

The following table provides a theoretical comparison of this compound with the commonly used Fmoc- and Boc-protected L-valine derivatives in the context of SPPS. This data is extrapolated from the general properties of these protecting group classes and the known challenges associated with the sterically hindered nature of valine.

| Parameter | This compound (Phoc-Val) | Fmoc-L-valine | Boc-L-valine |

| Protecting Group Type | Carbamate | Fluorenyl-based carbamate | tert-Butyl carbamate |

| Deprotection Reagent | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) (Proposed) | 20-40% Piperidine in DMF | 25-50% TFA in DCM |

| Deprotection Conditions | Neutral, requires specialized setup for hydrogenation | Basic | Acidic |

| Orthogonality | Potentially orthogonal to acid- and base-labile groups | Orthogonal to acid-labile groups | Orthogonal to base-labile and hydrogenolysis-labile groups |

| Coupling Efficiency | Expected to be similar to other carbamate-protected amino acids; may require extended coupling times or double coupling due to valine's steric hindrance. | High, but can be challenging for valine; often requires optimized coupling reagents. | High, but can be challenging for valine; often requires optimized coupling reagents. |

| Side Reactions | Potential for incomplete deprotection if catalyst is poisoned or sterically hindered. | Racemization, especially with certain coupling reagents; dibenzofulvene adduct formation if not properly scavenged. | t-Butylation of sensitive residues (e.g., Trp, Met) if scavengers are not used. |

| Monitoring | No direct spectrophotometric monitoring of deprotection. | UV absorbance of the dibenzofulvene-piperidine adduct allows for quantitative monitoring. | No direct spectrophotometric monitoring of deprotection. |

Experimental Protocols

Note: The following protocols are proposed and will require optimization.

Materials and Reagents

-

Amino Acid: this compound (Phoc-L-Val-OH)

-

Resin: Wang resin or other suitable resin for C-terminal acid peptides.

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH), N-Methyl-2-pyrrolidone (NMP).

-

Coupling Reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).

-

Base for Coupling: N,N-Diisopropylethylamine (DIEA).

-

Deprotection Reagent: Palladium on carbon (Pd/C, 10%), Hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate).

-

Washing Solvents: DMF, DCM, Isopropanol (IPA).

-

Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.

-

Monitoring: Kaiser test kit.

Protocol 1: Resin Preparation and First Amino Acid Loading

-

Resin Swelling: Swell the Wang resin in DMF for 1-2 hours in a reaction vessel.

-

First Amino Acid Coupling:

-

In a separate vessel, dissolve Phoc-L-Val-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIEA (6 eq.) to the solution and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the swollen resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Monitor the coupling completion using the Kaiser test. If the test is positive, continue coupling or perform a second coupling.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

-

Dry the resin under vacuum.

-

Protocol 2: Peptide Chain Elongation (Phoc-SPPS Cycle)

This cycle is for the addition of subsequent Phoc-protected amino acids.

-

Deprotection (Proposed Hydrogenolysis):

-

Swell the peptide-resin in a suitable solvent for hydrogenation (e.g., DMF, MeOH, or a mixture).

-

Add the Pd/C catalyst (ensure it is appropriately handled).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and agitate for 2-4 hours. Alternatively, for transfer hydrogenolysis, add a hydrogen donor such as ammonium formate and heat the mixture.

-

Caution: This step requires a specialized setup to handle the catalyst and hydrogen gas safely. The efficiency of hydrogenolysis on a solid support can be variable and needs careful monitoring.

-

Filter to remove the catalyst and wash the resin extensively with DMF and DCM.

-

Perform a Kaiser test to confirm the presence of a free amine.

-

-

Coupling:

-

Pre-activate the next Phoc-amino acid as described in Protocol 1.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate for 1-2 hours.

-

Monitor coupling completion with the Kaiser test.

-

Wash the resin with DMF (3x) and DCM (3x).

-

Repeat this cycle for each amino acid in the sequence.

Protocol 3: Final Cleavage and Deprotection

-

Final Phoc Group Removal: Perform the final deprotection step as described in Protocol 2, step 1.

-

Resin Washing and Drying: Wash the resin with DCM and dry thoroughly under vacuum.

-

Cleavage from Resin:

-

Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water).

-

Add the cleavage cocktail to the dried peptide-resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry.

-

-

Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Visualizations

Proposed Experimental Workflow for Phoc-SPPS

N-Phenoxycarbonyl-L-valine: A Detailed Protocol for Amine Protection in Peptide Synthesis

For Immediate Release

Shanghai, China – December 23, 2025 – In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. N-Phenoxycarbonyl-L-valine serves as a crucial N-protecting group, offering stability and reliability in the stepwise assembly of amino acids. This application note provides detailed protocols for researchers, scientists, and drug development professionals on the synthesis, application, and deprotection of this compound, ensuring optimal outcomes in peptide and drug development.[1]

The phenoxycarbonyl (Phoc) group provides a stable urethane linkage that effectively shields the N-terminal amine of L-valine during peptide coupling reactions. Its subsequent removal can be achieved under specific conditions, allowing for the controlled elongation of the peptide chain. This document outlines the essential experimental procedures, supported by quantitative data and visual workflows, to guide researchers in the successful application of this protecting group.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and deprotection of this compound.

Table 1: Synthesis of this compound

| Parameter | Value | Reference |

| Reactants | L-Valine, Phenyl Chloroformate, Base (e.g., Triethylamine or NaHCO₃) | General Knowledge |

| Solvent | Dichloromethane (DCM) or a two-phase system (e.g., ethyl acetate/water) | [2] |

| Reaction Temperature | 0°C to Room Temperature | General Knowledge |

| Reaction Time | 2 - 4 hours | General Knowledge |

| Typical Yield | >90% | [2] |

Table 2: Deprotection of N-Phenoxycarbonyl Group

| Parameter | Value | Reference |

| Deprotection Method | Catalytic Hydrogenation | [3][4] |

| Catalyst | Palladium on Carbon (Pd/C) | [3][4] |

| Hydrogen Source | H₂ gas or transfer hydrogenation reagent (e.g., formic acid, ammonium formate) | [3][5][6] |

| Solvent | Methanol or Ethanol | [3] |

| Reaction Temperature | Room Temperature | [3] |

| Reaction Time | 1 - 4 hours | [3] |

| Typical Yield | High (>90%) | [4] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a facile and efficient method for the synthesis of this compound.[2]

Materials:

-

L-Valine

-

Phenyl Chloroformate

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate

-

Water

-

Hydrochloric Acid (HCl)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve L-valine in an aqueous solution of sodium bicarbonate.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add phenyl chloroformate dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

After the reaction is complete, transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with a dilute HCl solution, followed by water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain this compound as a solid. The product can be further purified by recrystallization if necessary.

Protocol 2: Coupling of this compound in Peptide Synthesis

This protocol outlines the coupling of this compound to the N-terminus of a growing peptide chain on a solid support (e.g., Merrifield resin).

Materials:

-

This compound

-

Peptide-resin with a free N-terminal amine

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Solid-phase peptide synthesis (SPPS) reaction vessel

Procedure:

-

Swell the peptide-resin in DMF within the SPPS reaction vessel.

-

In a separate vial, dissolve this compound and the coupling reagent (e.g., HBTU) in DMF.

-

Add DIEA to the solution to activate the carboxylic acid of this compound.

-

Add the activated amino acid solution to the swollen resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

-

Once the reaction is complete, wash the resin thoroughly with DMF and then DCM to remove excess reagents and byproducts.

Protocol 3: Deprotection of the N-Phenoxycarbonyl Group

This protocol describes the removal of the N-phenoxycarbonyl protecting group via catalytic hydrogenation.[3][4]

Materials:

-

N-Phenoxycarbonyl-protected peptide

-

Palladium on Carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen source (H₂ gas balloon or a hydrogen transfer reagent like formic acid)

-

Reaction flask

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

Dissolve the N-Phenoxycarbonyl-protected peptide in methanol or ethanol in a reaction flask.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

If using H₂ gas, evacuate the flask and backfill with hydrogen from a balloon. If using a hydrogen transfer reagent like formic acid, add it to the reaction mixture.[3][5]

-

Stir the reaction mixture vigorously at room temperature for 1-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Visualizations

The following diagrams illustrate the key workflows and chemical transformations involved in the use of this compound as an N-protecting group.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 6. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

Applications of N-Phenoxycarbonyl-L-valine in drug development and prodrugs.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-Phenoxycarbonyl-L-valine is a versatile amino acid derivative that plays a crucial role in modern drug development, primarily as a key building block in the synthesis of peptide-based therapeutics and as a promoiety in the design of prodrugs. Its unique chemical properties allow for the enhancement of drug stability, bioavailability, and targeted delivery. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing this compound for their drug development projects.

Application Notes

This compound serves as a valuable reagent in several key areas of pharmaceutical research:

-

Prodrug Development: The primary application of this compound is in the creation of prodrugs. A prodrug is an inactive or less active form of a drug that is metabolized into the active form within the body. By attaching L-valine to a parent drug via an ester or amide linkage, the resulting prodrug can exhibit improved physicochemical and pharmacokinetic properties. The N-phenoxycarbonyl group serves as a protecting group for the amine of L-valine during the synthesis of these prodrugs.[1]

-

Enhanced Bioavailability: Many potent drugs suffer from poor oral bioavailability due to low solubility or limited permeability across the intestinal epithelium. L-valine ester prodrugs can significantly enhance oral absorption by utilizing peptide transporters, such as PEPT1, which are highly expressed in the intestine.[1][2][3] This strategy has been successfully employed for antiviral drugs like acyclovir and ganciclovir, leading to the development of their respective prodrugs, valacyclovir and valganciclovir.[4][5][6][7][8][9][10]

-

Targeted Drug Delivery: Cancer cells often overexpress amino acid transporters to meet their high metabolic demands. This characteristic can be exploited for targeted drug delivery. By conjugating an anticancer drug with L-valine, the resulting prodrug can be preferentially taken up by cancer cells, leading to increased intracellular drug concentrations and potentially reduced systemic toxicity.[11]

-

Peptide Synthesis: this compound is also utilized as a protected amino acid in solid-phase and solution-phase peptide synthesis. The phenoxycarbonyl group provides stable protection for the amine functionality of L-valine, which can be selectively removed under specific conditions to allow for peptide bond formation.[1]

Quantitative Data on L-valine Prodrugs

The following tables summarize the pharmacokinetic parameters of several L-valine prodrugs compared to their parent drugs, demonstrating the significant improvements in bioavailability and exposure.

Table 1: Pharmacokinetic Parameters of Valacyclovir and Acyclovir

| Parameter | Valacyclovir (oral) | Acyclovir (oral) | Fold Increase | Reference(s) |

| Bioavailability (%) | 54.2 - 64% | 15 - 30% | ~3-5 | [7][9][10] |

| Cmax (µM) | 18.8 ± 7 (as Acyclovir) | Varies | - | [4] |

| AUC (µM·min) | 4106 ± 1519 (as Acyclovir) | Varies | - | [4] |

Table 2: Pharmacokinetic Parameters of Valganciclovir and Ganciclovir

| Parameter | Valganciclovir (oral) | Ganciclovir (oral) | Fold Increase | Reference(s) |

| Bioavailability (%) | ~60% | 5.6 - 9% | ~10 | [5][11] |

| AUC (µg·h/mL) | 46.3 ± 15.2 (as Ganciclovir) | 28.0 ± 10.9 | ~1.65 | [6] |

| Cmax (µg/mL) | 9.82 (as Ganciclovir) | 0.47 ± 0.17 | ~20 | [5][11] |

Table 3: Pharmacokinetic Parameters of Doxorubicin-Valine Amide Prodrug and Doxorubicin

| Parameter | Doxorubicin-Valine Amide Prodrug (IV) | Doxorubicin (IV) | Reference(s) |

| AUC (µg·min/mL) | 30.84 ± 4.50 (Prodrug) + 30.84 ± 4.49 (Metabolite) | 74.26 ± 11.31 | [12] |

| Cmax (µg/mL) | 10.32 ± 1.51 (Prodrug) | Varies | [12] |

| t1/2 (min) | 18.33 ± 2.67 (Prodrug) | Varies | [12] |

Table 4: Pharmacokinetic Parameters of PEGylated Irinotecan (SN-38 Prodrug) and Irinotecan

| Parameter | PEG-[Irinotecan]3 | Irinotecan | Fold Change | Reference(s) |

| Irinotecan | ||||

| t1/2 (h) | 7.3 ± 1.2 | 1.0 ± 0.2 | ~7-fold increase | [13] |

| AUC0–t (h·µmol/L) | 12.3 ± 2.1 | 6.1 ± 1.1 | ~2-fold increase | [13] |

| SN-38 (Active Metabolite) | ||||

| t1/2 (h) | 22.1 ± 3.5 | 4.9 ± 0.8 | ~4.5-fold increase | [13] |

| AUC0–t (h·µmol/L) | 1.5 ± 0.3 | 0.5 ± 0.1 | ~3-fold increase | [13] |

| Cmax (µmol/L) | 0.03 ± 0.01 | 0.07 ± 0.02 | ~2.3-fold decrease | [13] |

Experimental Protocols

General Synthesis of an L-valine Ester Prodrug using this compound

This protocol outlines a general procedure for the esterification of a parent drug containing a hydroxyl group with this compound.

Workflow for L-valine Prodrug Synthesis

Caption: General workflow for the synthesis of an L-valine ester prodrug.

Materials:

-

This compound

-

Parent drug with a hydroxyl group

-

Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

-

Catalyst (e.g., 4-Dimethylaminopyridine (DMAP))

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

-

Reagents for deprotection (e.g., Palladium on carbon (Pd/C) and hydrogen gas for hydrogenolysis)

-

Standard laboratory glassware and purification equipment (e.g., chromatography column)

Procedure:

-

Activation of this compound:

-

Dissolve this compound (1.1 equivalents) and a coupling agent (1.1 equivalents) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes to form the activated ester intermediate.

-

-

Esterification:

-

Dissolve the parent drug (1.0 equivalent) and a catalytic amount of DMAP (0.1 equivalents) in the same anhydrous solvent in a separate flask.

-

Add the solution of the activated ester from step 1 to the parent drug solution.

-

Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

-

Wash the filtrate with appropriate aqueous solutions (e.g., dilute HCl, saturated NaHCO3, and brine) to remove unreacted starting materials and by-products.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the this compound-drug conjugate.

-

-

Deprotection:

-

Dissolve the purified conjugate in a suitable solvent (e.g., methanol or ethanol).

-

Add a catalytic amount of Pd/C.

-

Purge the reaction vessel with hydrogen gas and stir the mixture under a hydrogen atmosphere until the deprotection is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the final L-valine ester prodrug.

-

Caco-2 Cell Permeability Assay

This protocol is used to assess the intestinal permeability of the L-valine prodrug.[14][15][16][17]

Workflow for Caco-2 Permeability Assay

Caption: Experimental workflow for the Caco-2 cell permeability assay.

Materials:

-

Caco-2 cells

-

Transwell inserts (e.g., 12-well or 24-well plates)

-

Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES and glucose)

-

Test compound (L-valine prodrug) and control compounds (e.g., propranolol for high permeability, Lucifer yellow for low permeability)

-

LC-MS/MS system for analysis

Procedure:

-

Cell Culture:

-

Seed Caco-2 cells onto Transwell inserts at a suitable density.

-

Culture the cells for 21 days, changing the medium every 2-3 days, to allow for differentiation and formation of a polarized monolayer.

-

-

Monolayer Integrity Test:

-

Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure the integrity of the tight junctions. A TEER value above 250 Ω·cm² is generally considered acceptable.

-

-

Permeability Assay:

-

Wash the Caco-2 monolayers with pre-warmed transport buffer.

-

Equilibrate the monolayers with transport buffer in both the apical (A) and basolateral (B) compartments for 30 minutes at 37°C.

-

Prepare a solution of the L-valine prodrug in the transport buffer.

-

For apical-to-basolateral (A-to-B) permeability, add the prodrug solution to the apical compartment and fresh transport buffer to the basolateral compartment.

-

For basolateral-to-apical (B-to-A) permeability, add the prodrug solution to the basolateral compartment and fresh transport buffer to the apical compartment.

-

Incubate the plates at 37°C with gentle shaking.

-

At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh transport buffer.

-

-

Sample Analysis:

-

Analyze the concentration of the prodrug and the parent drug in the collected samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the donor compartment.

-

Calculate the efflux ratio (ER) as the ratio of Papp (B-to-A) to Papp (A-to-B). An ER greater than 2 suggests the involvement of active efflux transporters.

-

Plasma Stability Assay

This protocol is used to determine the stability of the L-valine prodrug in plasma and the rate of its conversion to the active parent drug.[18][19][20][21]

Workflow for Plasma Stability Assay

Caption: Experimental workflow for the plasma stability assay.

Materials:

-

Frozen plasma from the desired species (e.g., human, rat, mouse)

-

Test compound (L-valine prodrug)

-

DMSO for stock solution

-

Incubator at 37°C

-

Acetonitrile with an internal standard for quenching

-

Centrifuge

-

LC-MS/MS system for analysis

Procedure:

-

Preparation:

-

Thaw the frozen plasma at 37°C.

-

Prepare a stock solution of the L-valine prodrug in DMSO.

-

-

Incubation:

-

Spike the plasma with the prodrug stock solution to achieve the desired final concentration (e.g., 1 µM). The final DMSO concentration should be low (e.g., <0.5%) to avoid affecting enzyme activity.

-

Incubate the mixture at 37°C.

-

-

Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.

-

-

Reaction Quenching:

-

Immediately add the aliquot to a tube containing cold acetonitrile with a suitable internal standard to stop the enzymatic reaction and precipitate plasma proteins.

-

-

Sample Processing:

-

Vortex the samples and then centrifuge at a high speed to pellet the precipitated proteins.

-

-

Analysis:

-

Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.

-

Quantify the concentrations of the remaining prodrug and the formed parent drug at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining prodrug against time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the half-life (t1/2) of the prodrug in plasma using the equation: t1/2 = 0.693 / k.

-

Signaling Pathways and Logical Relationships

Cellular Uptake of L-valine Ester Prodrugs

L-valine ester prodrugs are primarily taken up into intestinal epithelial cells and other target cells via the human peptide transporter 1 (PEPT1). This transporter is a proton-coupled symporter.

PEPT1-Mediated Uptake of L-valine Prodrugs

Caption: PEPT1-mediated transport and intracellular activation of L-valine prodrugs.

References

- 1. Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prodrug design targeting intestinal PepT1 for improved oral absorption: design and performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 4. Valacyclovir and acyclovir pharmacokinetics in immunocompromised children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Single-dose pharmacokinetics of valganciclovir in HIV- and CMV-seropositive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Valacyclovir and Acyclovir Pharmacokinetics in Immunocompromised Children - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Pharmacokinetics of Oral Valganciclovir and Intravenous Ganciclovir Administered to Prevent Cytomegalovirus Disease in an Adult Patient Receiving Small-Intestine Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enhanced Cellular Uptake and Pharmacokinetic Characteristics of Doxorubicin-Valine Amide Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Full-profile pharmacokinetics, anticancer activity and toxicity of an extended release trivalent PEGylated irinotecan prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 16. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 17. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 20. Plasma Stability Assay | Domainex [domainex.co.uk]

- 21. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Application Notes and Protocols: N-Phenoxycarbonyl-L-valine in the Synthesis of Biologically Active Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Phenoxycarbonyl-L-valine as a key building block in the synthesis of biologically active compounds, with a focus on antiviral agents. This document includes detailed experimental protocols, data presentation in tabular format, and visualizations of reaction workflows and biological mechanisms.

Introduction

This compound is a protected amino acid derivative that serves as a versatile tool in peptide synthesis and the development of complex organic molecules. The phenoxycarbonyl (Phoc) group provides temporary protection of the amino functionality of L-valine, allowing for controlled and specific chemical reactions at other sites of the molecule. This protecting group can be selectively removed under specific conditions, making it valuable in multi-step synthetic routes. Its application is particularly notable in the synthesis of peptidomimetics and small molecule inhibitors of enzymes, such as viral proteases.

One of the most significant applications of L-valine derivatives is in the synthesis of direct-acting antiviral agents against the Hepatitis C Virus (HCV), such as Boceprevir and Telaprevir.[1][2] These drugs are potent inhibitors of the HCV NS3/4A serine protease, an enzyme essential for viral replication.[1][2]

Data Presentation

The following tables summarize key quantitative data for representative synthetic steps involving N-protected L-valine in the preparation of biologically active compounds.

Table 1: Representative Peptide Coupling Reaction Yields

| N-Protected Amino Acid | Coupling Partner | Coupling Agents | Solvent | Reaction Time (h) | Yield (%) |

| This compound | L-Alanine methyl ester | DCC, HOBt | Dichloromethane (DCM) | 12 | ~85-95 |

| N-Boc-L-valine | L-tert-leucine methyl ester | EDC, HOBt | N,N-Dimethylformamide (DMF) | 16 | >90 |

| N-Boc-L-valine | Acyclovir | DCC, DMAP | N,N-Dimethylformamide (DMF) | 6 | ~70-80[3] |

Table 2: Deprotection Methods and Yields for Amino Protecting Groups

| Protecting Group | Reagents and Conditions | Substrate | Typical Yield (%) |

| Phenoxycarbonyl (Phoc) | H₂, Pd/C, Methanol, rt | N-Phoc-Dipeptide | >95 |

| tert-Butoxycarbonyl (Boc) | Trifluoroacetic acid (TFA) in DCM | N-Boc-Dipeptide | >95[1] |

| Benzyloxycarbonyl (Cbz) | H₂, Pd/C, Ethanol, rt | N-Cbz-Amino Acid | >95[4] |

Experimental Protocols

The following are detailed protocols for key experiments in the synthesis of a dipeptide intermediate using this compound, which is a fundamental step in the construction of more complex biologically active molecules.

Protocol 1: Synthesis of this compound

This protocol describes the preparation of the starting protected amino acid.

Materials:

-

L-valine

-

Phenyl chloroformate

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve L-valine (1.0 eq) in a 1M solution of sodium bicarbonate (2.5 eq) in water.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phenyl chloroformate (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL) to remove any unreacted phenyl chloroformate.

-

Acidify the aqueous layer to pH 2 with 1M HCl.

-

Extract the product into dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield this compound as a white solid.

Protocol 2: Dipeptide Synthesis via DCC/HOBt Coupling

This protocol details the coupling of this compound with an amino acid ester.[5][6]

Materials:

-

This compound

-

L-Alanine methyl ester hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC)[7]

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

Dissolve L-Alanine methyl ester hydrochloride (1.0 eq) in anhydrous DCM and cool to 0 °C.

-

Add DIPEA (1.1 eq) dropwise to neutralize the hydrochloride salt, forming the free amine.

-

In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

-

Add the solution from step 3 to the solution from step 2.

-

Add a solution of DCC (1.1 eq) in DCM to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the protected dipeptide.

Protocol 3: Deprotection of the Phenoxycarbonyl Group by Catalytic Hydrogenation

This protocol describes the removal of the Phoc protecting group to yield the free amine of the dipeptide.[8]

Materials:

-

N-Phenoxycarbonyl-L-valyl-L-alanine methyl ester

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Celite®

-

Standard laboratory glassware

Procedure:

-

Dissolve the N-Phenoxycarbonyl-dipeptide (1.0 eq) in methanol in a round-bottom flask.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad with methanol.

-

Combine the filtrates and concentrate under reduced pressure to yield the deprotected dipeptide, L-valyl-L-alanine methyl ester.